![molecular formula C16H11N3O4S2 B12644313 Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-シアノフェニル)-2-メチルスルホニルチエノ[3,2-d]ピリミジン-6-カルボン酸メチルは、チエノピリミジン類に属する複雑な有機化合物です。この化合物は、シアノフェニル基、メチルスルホニル基、カルボン酸エステルで置換されたチエノ[3,2-d]ピリミジンコアを含む独特の構造が特徴です。これらの官能基の存在は、化合物に特定の化学的性質と潜在的な生物学的活性を付与します。
準備方法
7-(3-シアノフェニル)-2-メチルスルホニルチエノ[3,2-d]ピリミジン-6-カルボン酸メチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートには、以下の手順が含まれます。
チエノ[3,2-d]ピリミジンコアの形成: この手順には、適切な前駆体の環化によりチエノ[3,2-d]ピリミジン環系を形成することが含まれます。
シアノフェニル基の導入: シアノフェニル基は、置換反応により導入され、多くの場合、シアノフェニルハロゲン化物を試薬として使用します。
メチルスルホニル基の付加: メチルスルホニル基は、スルホニル化反応により付加され、通常はメチルスルホニルクロリド試薬を使用します。
エステル化: 最後の手順では、カルボン酸基のエステル化を行い、カルボン酸エステルを形成します。
工業生産方法では、収率と純度を向上させるためにこれらの手順を最適化したり、効率を高めるために触媒や特定の反応条件を使用したりすることがあります。
化学反応解析
7-(3-シアノフェニル)-2-メチルスルホニルチエノ[3,2-d]ピリミジン-6-カルボン酸メチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、ニトリル基を標的とし、アミンまたはその他の還元型に変換します。
置換: 化合物の芳香環は、求電子置換反応または求核置換反応に参加することができ、さらなる官能基化を可能にします。
加水分解: エステル基は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸を生成します。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、加水分解のためのさまざまな酸や塩基などがあります。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
7-(3-シアノフェニル)-2-メチルスルホニルチエノ[3,2-d]ピリミジン-6-カルボン酸メチルは、いくつかの科学研究への応用があります。
化学: この化合物は、特に医薬品や農薬の開発において、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌、抗炎症、抗がん特性を含む、その潜在的な生物学的活性が研究されています。
医学: 疾患経路に関与する特定の酵素や受容体を標的とする治療薬としての可能性を探る研究が進行中です。
産業: この化合物の独特な化学的性質により、新しい材料や化学プロセスの開発に役立ちます。
化学反応の分析
Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
7-(3-シアノフェニル)-2-メチルスルホニルチエノ[3,2-d]ピリミジン-6-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素、受容体、またはその他のタンパク質を阻害または活性化し、一連の生化学的イベントを引き起こす可能性があります。たとえば、特定の酵素の活性部位に結合し、その活性を阻害することにより、代謝経路に影響を与える可能性があります。関与する正確な分子標的と経路は、特定の生物学的状況と化合物の構造活性関係によって異なります。
類似化合物の比較
7-(3-シアノフェニル)-2-メチルスルホニルチエノ[3,2-d]ピリミジン-6-カルボン酸メチルは、次のような他のチエノピリミジン誘導体と比較することができます。
2-クロロ-7-シクロペンチル-7H-ピロロ[2,3-d]ピリミジン-6-カルボン酸メチル: この化合物は、類似のコア構造を持ちますが、置換基が異なるため、化学的および生物学的特性が異なります。
ピロロピラジン誘導体: これらの化合物は、いくつかの構造的類似性を共有していますが、環系と官能基が異なるため、生物学的活性と用途が異なります。
7-(3-シアノフェニル)-2-メチルスルホニルチエノ[3,2-d]ピリミジン-6-カルボン酸メチルの独自性は、独特の化学反応性と潜在的な生物学的効果を付与する官能基の特定の組み合わせにあります。
類似化合物との比較
Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives, such as:
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
Pyrrolopyrazine Derivatives: These compounds share some structural similarities but differ in their ring systems and functional groups, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological effects.
特性
分子式 |
C16H11N3O4S2 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H11N3O4S2/c1-23-15(20)14-12(10-5-3-4-9(6-10)7-17)13-11(24-14)8-18-16(19-13)25(2,21)22/h3-6,8H,1-2H3 |
InChIキー |
QYGUXKFHBNYIMA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=NC(=NC=C2S1)S(=O)(=O)C)C3=CC=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


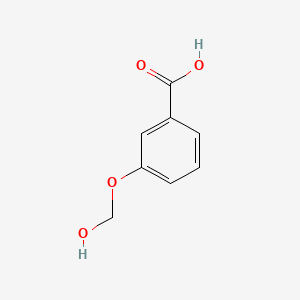

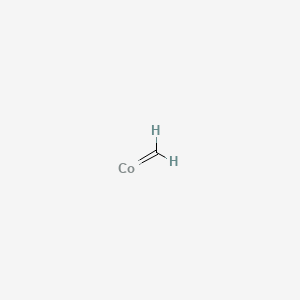


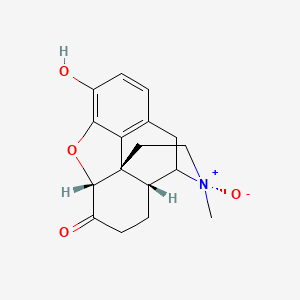

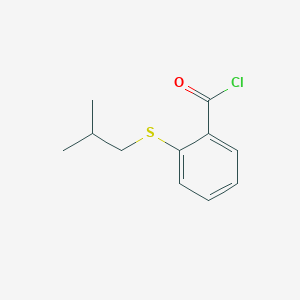
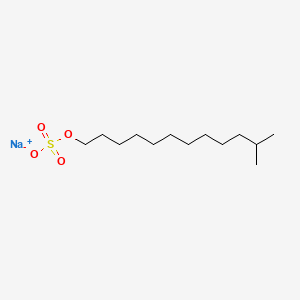
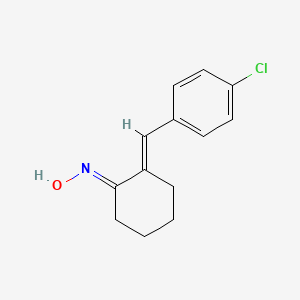
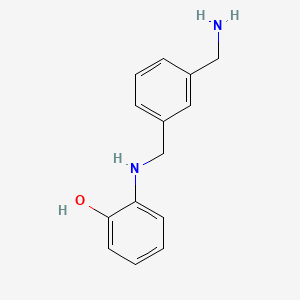

![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)

